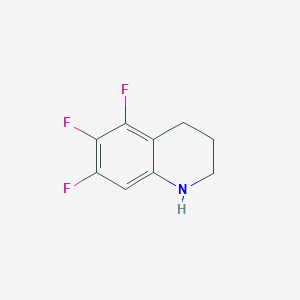

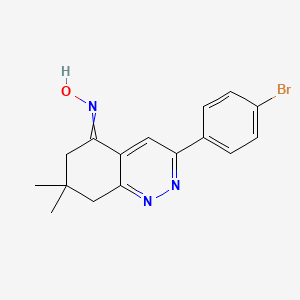

![molecular formula C23H22ClN3O2S B2669563 2-(4-chlorobenzamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 955706-18-0](/img/structure/B2669563.png)

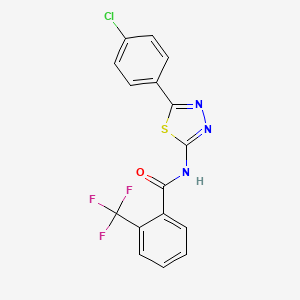

2-(4-chlorobenzamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(4-chlorobenzamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide” is a derivative of benzo[d]thiazole-2-carboxamide . Benzo[d]thiazole-2-carboxamide derivatives have been designed and synthesized for their cytotoxic activities against EGFR high-expressed cancer cell lines (A549, HeLa, and SW480), EGFR low-expressed cell line (HepG2) and human liver normal cell line (HL7702) .

Aplicaciones Científicas De Investigación

Antitumor Applications

- Research on imidazotetrazines, related to the thiazole moiety, indicates their synthesis and potential as broad-spectrum antitumor agents. These compounds have shown curative activity against leukemia and may act as prodrugs for other antitumor agents (Stevens et al., 1984).

Antiallergic and Antibacterial Activities

- Acidic derivatives of 4H-pyrimido[2,1-b]benzazol-4-ones, synthesized from reactions involving similar structural motifs, displayed antiallergic activity comparable to standard treatments. Some of these compounds also showed oral activity, indicating potential for broader pharmacological applications (Wade et al., 1983).

Anticancer Activity

- A series of compounds based on 1-H-pyrazole-3-carboxamide, targeting histone deacetylase (HDAC) and cyclin-dependent kinase (CDK), demonstrated potent antiproliferative activities towards cancer cell lines, indicating a promising strategy for malignant tumor treatment (Cheng et al., 2020).

Synthesis and QSAR Studies

- The design and synthesis of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones have shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, providing a framework for developing new antibacterial agents (Palkar et al., 2017).

Propiedades

IUPAC Name |

2-[(4-chlorobenzoyl)amino]-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O2S/c24-17-11-9-16(10-12-17)21(28)27-23-26-20-18(7-4-8-19(20)30-23)22(29)25-14-13-15-5-2-1-3-6-15/h1-3,5-6,9-12,18H,4,7-8,13-14H2,(H,25,29)(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQQRWCGHSRJUCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)NCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorobenzamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

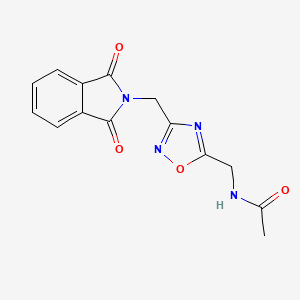

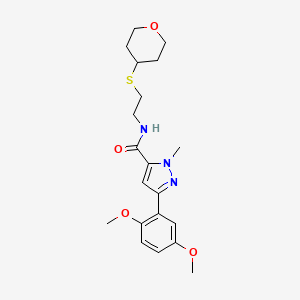

![N-(3,4-dimethoxyphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2669487.png)

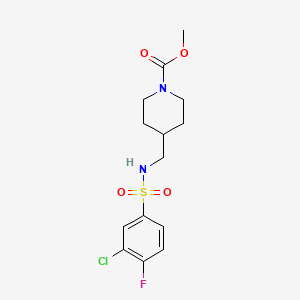

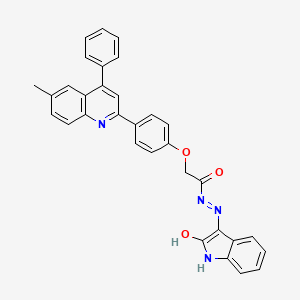

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2669490.png)

![3-Azabicyclo[4.1.0]heptane-7-carboxylic acid hydrochloride](/img/structure/B2669494.png)

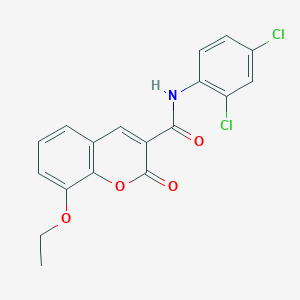

![3-[[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2669498.png)

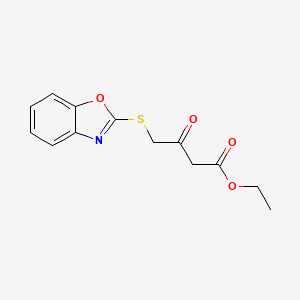

![1-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2669503.png)